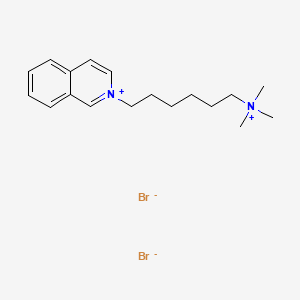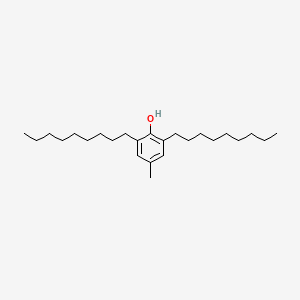
Fluphenazine N,N',S-Trioxide Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluphenazine N,N’,S-Trioxide Dihydrochloride is a compound belonging to the phenothiazine class of antipsychotic agents. It is primarily used in the treatment of psychotic disorders such as schizophrenia. The compound is known for its high potency and effectiveness in managing symptoms of psychosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fluphenazine N,N’,S-Trioxide Dihydrochloride involves multiple steps, starting from the basic phenothiazine structureSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of Fluphenazine N,N’,S-Trioxide Dihydrochloride typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. Quality control measures are implemented at various stages to monitor the consistency and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Fluphenazine N,N’,S-Trioxide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions on the phenothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols .
Applications De Recherche Scientifique
Fluphenazine N,N’,S-Trioxide Dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its effects on cellular processes and neurotransmitter pathways.
Medicine: Investigated for its potential in treating various psychiatric disorders and its mechanism of action.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of Fluphenazine N,N’,S-Trioxide Dihydrochloride involves blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps in reducing the symptoms of psychosis by modulating the release of neurotransmitters and affecting various neural pathways. The compound also influences the hypothalamic and hypophyseal hormones, impacting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fluphenazine Dihydrochloride
- Fluphenazine Decanoate
- Fluphenazine Dimaleate
Uniqueness
Fluphenazine N,N’,S-Trioxide Dihydrochloride is unique due to its specific chemical structure, which includes the N,N’,S-trioxide moiety. This structural feature contributes to its distinct pharmacological properties and effectiveness in treating psychotic disorders. Compared to other similar compounds, it offers a different profile of activity and potential therapeutic benefits .
Propriétés
Formule moléculaire |
C22H28Cl2F3N3O4S |
|---|---|
Poids moléculaire |
558.4 g/mol |
Nom IUPAC |
2-[1,4-dioxido-4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazine-1,4-diium-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C22H26F3N3O4S.2ClH/c23-22(24,25)17-6-7-21-19(16-17)26(18-4-1-2-5-20(18)33(21)32)8-3-9-27(30)10-12-28(31,13-11-27)14-15-29;;/h1-2,4-7,16,29H,3,8-15H2;2*1H |
Clé InChI |
OXHHSHYWSFSBMV-UHFFFAOYSA-N |
SMILES canonique |
C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)[O-])(CCO)[O-].Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


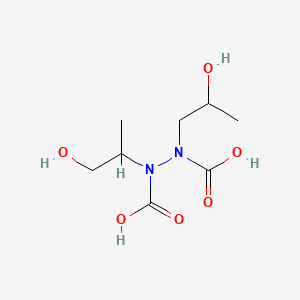
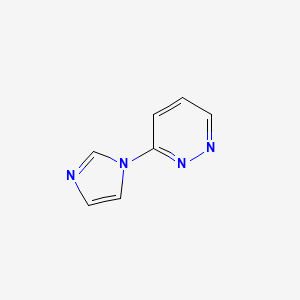

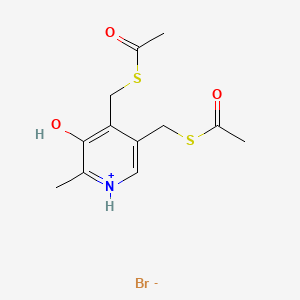
![2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13773020.png)
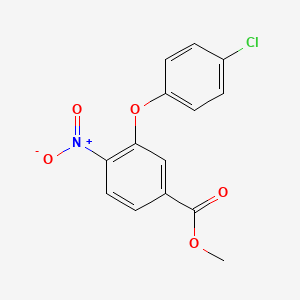

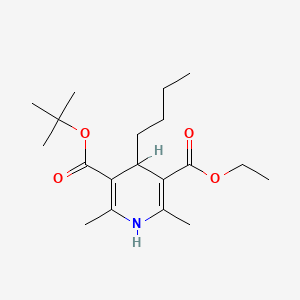
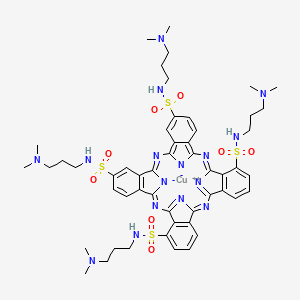
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt](/img/structure/B13773038.png)

